molecular formula C12H12F2O2 B13254436 3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13254436
M. Wt: 226.22 g/mol
InChI Key: YAIPUURVDIFQGX-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid: is a fluorinated organic compound with a unique molecular structure It is characterized by the presence of two fluorine atoms on the cyclobutane ring and a carboxylic acid group attached to the same ring The compound also features a 2-methylphenyl group, which adds to its complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable dienes and dienophiles.

    Introduction of Fluorine Atoms:

    Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through a using appropriate boronic acids and palladium catalysts.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group to form alcohols or other reduced products.

    Substitution: The fluorine atoms and the 2-methylphenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and appropriate catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Fluorinated Derivatives:

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of fluorinated pharmaceuticals.

    Biological Probes: It can be used as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.

Industry:

    Materials Science: The compound can be used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.

    Agriculture: It may find applications in the development of agrochemicals with improved efficacy and environmental compatibility.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid depends on its specific application. In drug development, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
  • 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid
  • 3,3-Difluorocyclobutane-1,1-dicarboxylic acid

Uniqueness: 3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and potential reactivity. This differentiates it from other similar compounds that may lack this substituent or have different functional groups.

Properties

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

IUPAC Name

3,3-difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H12F2O2/c1-8-4-2-3-5-9(8)11(10(15)16)6-12(13,14)7-11/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

YAIPUURVDIFQGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC(C2)(F)F)C(=O)O

Origin of Product

United States

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